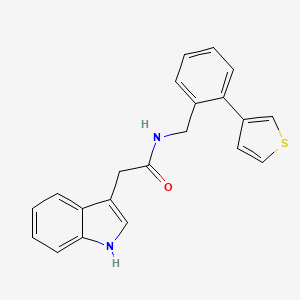

2-(1H-indol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c24-21(11-17-13-22-20-8-4-3-7-19(17)20)23-12-15-5-1-2-6-18(15)16-9-10-25-14-16/h1-10,13-14,22H,11-12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLVVJBZKSBUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CC2=CNC3=CC=CC=C32)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative and perform a series of functional group transformations to introduce the thiophene and benzyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with indole and thiophene moieties exhibit promising anticancer properties. Specifically, 2-(1H-indol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide has shown potential against various solid tumors, including colorectal and lung cancers.

Case Studies

- Colorectal Cancer : A study highlighted the effectiveness of indole derivatives in inhibiting the growth of colorectal carcinoma cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development in treating this cancer type .

- Lung Cancer : Similar findings were observed in lung cancer models, where the compound demonstrated cytotoxic effects on lung cancer cell lines, suggesting its potential as a therapeutic agent against resistant forms of this disease .

Antiviral Properties

The compound has also been investigated for its antiviral activity, particularly against RNA viruses such as SARS-CoV-2.

Research Findings

A series of N-benzyl-acetamides, structurally related to this compound, were synthesized and evaluated for their ability to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. Some derivatives showed IC50 values comparable to established antiviral drugs like remdesivir, indicating their potential as novel antiviral agents .

Neuroprotective Effects

Recent studies have suggested that compounds containing indole and thiophene structures may offer neuroprotective benefits.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Indole core with thiophene substitution | Anticancer, antiviral |

| N-benzyl-acetamides | Indole-thio linkage | SARS-CoV-2 RdRp inhibitors |

| Indole derivatives | Varying substitutions | Diverse anticancer effects |

This table summarizes the structural features and biological activities of related compounds, highlighting the significance of specific substitutions in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-(1H-indol-3-yl)-N-(2-(thiophen-2-yl)benzyl)acetamide

- 2-(1H-indol-3-yl)-N-(2-(furan-3-yl)benzyl)acetamide

- 2-(1H-indol-3-yl)-N-(2-(pyridin-3-yl)benzyl)acetamide

Uniqueness

2-(1H-indol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds where the heterocyclic ring or its position may differ, leading to variations in their chemical behavior and applications.

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a derivative of indole and has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of indole derivatives with thiophene-substituted benzyl amines. The process generally requires careful control of reaction conditions to yield the desired product efficiently.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties . For instance, derivatives of indole have been shown to possess antitumor activity against various cancer types, including colon and lung cancers. A study highlighted that certain indole derivatives demonstrated cytotoxic effects against colorectal carcinoma cells, which are often resistant to conventional chemotherapy treatments .

Table 1: Anticancer Activity of Indole Derivatives

Antimicrobial Activity

In addition to anticancer properties, this compound also exhibits antimicrobial activity . Studies have shown that indole derivatives can inhibit the growth of various bacterial strains. For example, compounds similar to this compound have been tested against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, showing promising results in inhibiting their growth .

Table 2: Antimicrobial Activity of Indole Derivatives

Case Studies

Several case studies have investigated the biological activity of similar compounds:

- Colorectal Carcinoma Study : A study evaluated the efficacy of an indole derivative in a mouse model of colorectal cancer. The compound showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of various indole derivatives, demonstrating that certain compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(1H-indol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide, and how can purity be validated?

Answer: A common approach involves coupling 2-(1H-indol-3-yl)acetic acid derivatives with benzylamine intermediates under carbodiimide-mediated conditions (e.g., EDC/HCl in dichloromethane with triethylamine) . For example:

- Step 1 : Activate the carboxylic acid group of 2-(1H-indol-3-yl)acetic acid using EDC/HCl.

- Step 2 : React with 2-(thiophen-3-yl)benzylamine under inert conditions.

- Step 3 : Purify via column chromatography (e.g., silica gel, CH₂Cl₂/MeOH gradient).

- Validation : Purity is confirmed using HPLC (>95% peak area) and LC-MS (m/z matching theoretical molecular weight). Structural validation requires -NMR (indole NH at δ ~10.5 ppm, thiophene protons at δ ~7.2–7.4 ppm) and FT-IR (amide C=O stretch at ~1650 cm⁻¹) .

Q. Which spectroscopic and computational techniques are critical for characterizing this compound’s structure and stability?

Answer:

- Spectroscopy :

- -NMR : Assign aromatic protons (indole C2-H at δ ~7.0–7.2 ppm, thiophene protons as singlet/multiplet) and amide NH (δ ~8.5–9.0 ppm) .

- X-ray crystallography : Resolve molecular conformation (e.g., dihedral angles between indole and thiophene rings) and hydrogen-bonding networks (e.g., N–H···N interactions stabilizing the crystal lattice) .

- Computational :

- DFT calculations : Optimize geometry (B3LYP/6-31G**) and predict electronic properties (HOMO-LUMO gap for reactivity analysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Answer: Discrepancies (e.g., NMR chemical shifts deviating from DFT-predicted values) often arise from solvent effects or dynamic processes (e.g., tautomerism). Mitigation strategies include:

- Solvent correction : Re-run DFT calculations with implicit solvent models (e.g., PCM for DMSO or CDCl₃) .

- Variable-temperature NMR : Detect conformational flexibility (e.g., broadening of NH signals at elevated temperatures) .

- 2D NMR (COSY, NOESY) : Confirm through-space correlations (e.g., NOE between benzyl CH₂ and indole protons) .

Q. What strategies optimize the compound’s yield and selectivity in multi-step syntheses?

Answer:

- Reaction optimization :

- Workflow :

Q. How can structure-activity relationship (SAR) studies guide pharmacological evaluations of this compound?

Answer:

- Core modifications :

- Biological assays :

Q. What analytical approaches validate the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies :

- Metabolic stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.